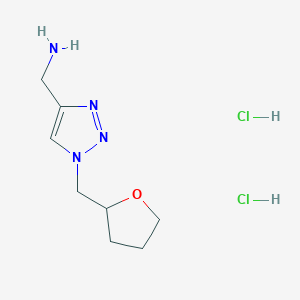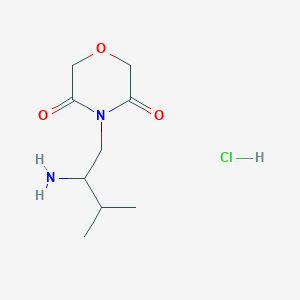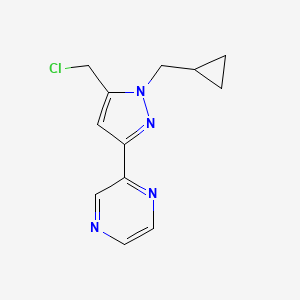
2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine
Descripción general
Descripción
Pyrazine is a class of organic compounds characterized by a ring structure containing four atoms of carbon and two of nitrogen . The chloromethyl group is a functional group that contains a chlorine atom bonded to a methyl group, which can act as an electrophile in reactions.
Molecular Structure Analysis
The molecular structure of pyrazines consists of a six-membered ring with alternating carbon and nitrogen atoms . The chloromethyl and cyclopropylmethyl groups would be attached to the pyrazine ring at the 5 and 1 positions, respectively.Chemical Reactions Analysis
Pyrazines can undergo various chemical reactions. For instance, N-oxides of 2,5-dimethylpyrazine and their 3,6-disubstituted derivatives reacted with phosphorus oxychloride to produce various compounds substituted by chlorine .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The compound 2-(5-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine is involved in various synthetic and chemical reactions, contributing to the development of novel chemical entities with potential applications in different fields. For instance, pyrazoline and pyrazole derivatives, closely related to the compound , have been synthesized through reactions with hydrazines and characterized for their structural and functional properties. These synthetic pathways are crucial for creating compounds with potential medicinal and material science applications (Mikhed’kina et al., 2009).
Medicinal Chemistry
In medicinal chemistry, derivatives similar to this compound are synthesized for their potential therapeutic properties. For example, novel benzimidazole-pyrazoline hybrid molecules have been developed, demonstrating significant anti-diabetic potential through α-glucosidase inhibition activity. These findings are essential for the design and development of new therapeutic agents (Ibraheem et al., 2020).
Green Chemistry and Solvent-Free Synthesis
The synthesis of pyrazole derivatives, including those related to this compound, is being explored using green chemistry principles. Techniques such as solvent-free synthesis have been employed to generate pyrazole derivatives efficiently and environmentally friendly, highlighting the importance of sustainable practices in chemical synthesis (Al-Matar et al., 2010).
Antimicrobial and Biological Activities
Compounds structurally related to this compound have been evaluated for their antimicrobial activities. Research has shown that isoxazoline, pyrazolo[3,4-d]pyridazines, and other pyrazole derivatives exhibit antimicrobial properties, which could lead to new treatments for bacterial and fungal infections (Zaki et al., 2016).
Propiedades
IUPAC Name |
2-[5-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-6-10-5-11(12-7-14-3-4-15-12)16-17(10)8-9-1-2-9/h3-5,7,9H,1-2,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWMULWQRRMPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=NC=CN=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


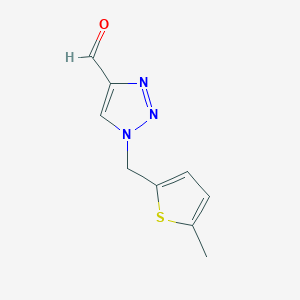
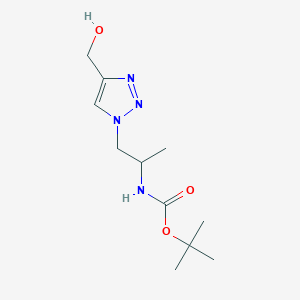


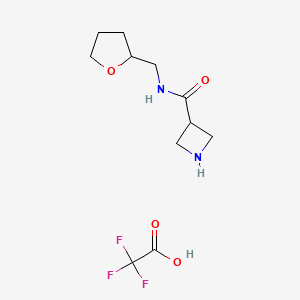
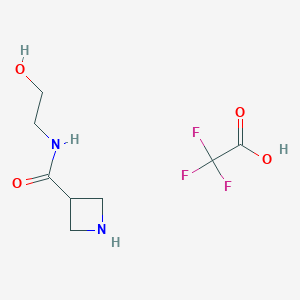
![3-(piperazin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine trihydrochloride](/img/structure/B1479477.png)

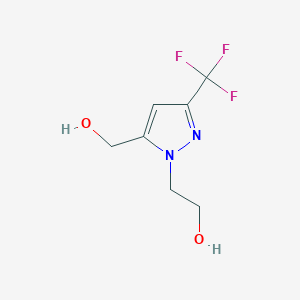

![10,10-Difluoro-7-azadispiro[2.0.5^{4}.1^{3}]decane hydrochloride](/img/structure/B1479484.png)
![6-(piperidin-4-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione dihydrochloride](/img/structure/B1479488.png)
